molecular formula C19H20F2N2O6S B2514361 [[4-(Difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate CAS No. 683781-05-7

[[4-(Difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate

Cat. No. B2514361
M. Wt: 442.43
InChI Key: DXRKMVMIJWRPNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as benzoyl derivatives, is discussed in the provided papers. For instance, Paper 2 describes a novel Friedel–Crafts acylation of aromatics with methyl benzoate catalyzed by trifluoromethanesulfonic acid, which yields benzophenone derivatives . This method could potentially be adapted for the synthesis of [[4-(Difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of the specific compound is not analyzed in the papers, the structure of similar compounds is. For example, Paper 1 discusses the mesomorphic properties of alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates . The presence of the methoxy group and its position in the molecule can significantly affect the mesomorphic properties, which could be relevant when considering the difluoromethoxy group in the compound of interest.

Chemical Reactions Analysis

The chemical reactions of related compounds are explored in the papers. Paper 2 provides insight into the reactivity of methyl benzoate in superacidic conditions, leading to the formation of benzophenone derivatives . This suggests that the benzoyl group in the compound of interest may also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to [[4-(Difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate are discussed in Paper 1, which examines the mesomorphic properties of a series of alkyl benzoates . The study indicates that the thermal stability of the nematic phase in these compounds is influenced by the structure of the ester alkyl groups. This could imply that the physical properties of the compound of interest may also be affected by its molecular structure.

properties

IUPAC Name

[[4-(difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O6S/c1-3-23(4-2)30(26,27)16-11-7-14(8-12-16)18(25)29-22-17(24)13-5-9-15(10-6-13)28-19(20)21/h5-12,19H,3-4H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRKMVMIJWRPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)ONC(=O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[4-(Difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate

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